Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine
Overview
Description
Scientific Research Applications
Catalysis and Synthesis
- Multicomponent Reactions : A method for synthesizing (E)-N-benzylidene-2-phenyl-1H-benzo[d]imidazo[1,2-a]imidazol-3-amine derivatives was developed using a four-component reaction catalyzed by thiamine hydrochloride. This approach offers advantages such as high yields, simple workup, and the use of an inexpensive catalyst (Chen, Lei, & Hu, 2013).
- Amination Reactions : Nucleophilic N-heterocyclic carbenes have been used as catalyst modifiers in amination reactions, demonstrating high activity with aryl chlorides. This process is significant for the synthesis of primary amines and N-aryl-substituted indoles, contributing to the development of new antibiotics (Grasa, Viciu, Huang, & Nolan, 2001).
Material Science
- Ionic Liquids : Novel ionic liquids like 1,3-disulfonic acid imidazolium hydrogen sulfate have been synthesized and shown to efficiently catalyze the formation of 1,2,4,5-tetrasubstituted imidazoles. Such catalysts are notable for their solvent-free conditions and dual hydrogen-bond donors (Zolfigol et al., 2013).
Medicinal Chemistry
- Anticancer Compounds : Research on Pd(II) and Pt(II) complexes containing benzimidazole ligands has highlighted their potential as anticancer compounds. These studies involve detailed theoretical calculations and analysis of molecular structures, aiming to understand the nature of bonding and interactions in these complexes (Ghani & Mansour, 2011).
Green Chemistry
- Solvent-Free Synthesis : A Brønsted acidic ionic liquid was utilized as a catalyst for the green, one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions. This method is not only efficient but also environmentally friendly due to the recyclability of the catalyst (Davoodnia, Heravi, Safavi-Rad, & Tavakoli-Hoseini, 2010).
Mechanism of Action
Target of Action
The primary targets of the compound “Benzyl-(1-ethyl-1H-imidazol-2-ylmethyl)-amine”, also known as “N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine”, are currently unknown . This compound belongs to the class of organic compounds known as n-substituted imidazoles . These are heterocyclic compounds containing an imidazole ring substituted at position 1 .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, including enzymes and receptors, leading to a wide range of biological effects .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Properties
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-phenylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-2-16-9-8-15-13(16)11-14-10-12-6-4-3-5-7-12/h3-9,14H,2,10-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUICAMSGIHYGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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